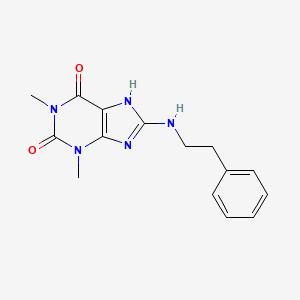

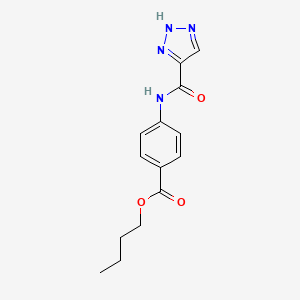

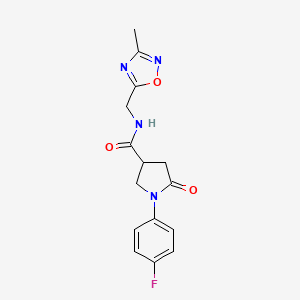

1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones have been synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography. For similar compounds, DFT studies have been used to analyze the structural, electronic, and intermolecular energies .

Applications De Recherche Scientifique

Crystal Structure Analysis

A study by Sun et al. (2002) focused on determining the crystal structure of a closely related compound, theophylline monohydrate, using single-crystal X-ray diffractometry. This research sheds light on how water molecules in crystals form infinite chains through hydrogen-bonded chains, which are crucial for understanding the structural and physical properties of purine derivatives, including 1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (Sun, Zhou, Grant, & Young, 2002).

Synthesis of New Derivatives

Hesek and Rybár (1994) reported on the synthesis of new thiadiazepino-purine ring systems, starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This illustrates the versatility of purine derivatives as scaffolds for developing novel heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Hesek & Rybár, 1994).

Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) explored the pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential psychotropic activity. These derivatives were assessed for their affinity and selectivity profile towards serotonin receptors, which might indicate the therapeutic potential of compounds within the same class as this compound in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antioxidant and DNA Cleavage Activity

Mangasuli, Hosamani, and Managutti (2019) developed an efficient microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their in vitro antioxidant activity and DNA cleavage potential. This research underscores the importance of purine derivatives in designing compounds with significant biological activities, potentially including antioxidants and agents for DNA cleavage studies (Mangasuli, Hosamani, & Managutti, 2019).

Cytotoxic Activity

Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, derived from a similar synthesis pathway, for their cytotoxic activity against various cancer cell lines. This highlights the potential application of purine derivatives in cancer research and therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Propriétés

IUPAC Name |

1,3-dimethyl-8-(2-phenylethylamino)-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-19-12-11(13(21)20(2)15(19)22)17-14(18-12)16-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEKFBOSWYTGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2893112.png)

![7-Fluoro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893113.png)

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)